3-Amino-3-furan-3-yl-propan-1-ol
CAS No.:
Cat. No.: VC18253942
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11NO2 |
---|---|
Molecular Weight | 141.17 g/mol |
IUPAC Name | 3-amino-3-(furan-3-yl)propan-1-ol |
Standard InChI | InChI=1S/C7H11NO2/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 |
Standard InChI Key | IGZRLZWXPXGSRR-UHFFFAOYSA-N |
Canonical SMILES | C1=COC=C1C(CCO)N |
Introduction
Structural Characterization
Molecular Architecture
The compound’s structure is defined by a propan-1-ol chain substituted at the second carbon by both an amino group () and a furan-3-ylmethyl group. The furan ring, an oxygen-containing heterocycle, introduces aromaticity and π-electron density, while the amino and hydroxyl groups enable hydrogen bonding and ionic interactions. The SMILES notation clarifies the connectivity: a furan-3-ylmethyl branch () attaches to the central carbon of the propanol chain, which also bears the amino group .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | PubChemLite | |
SMILES | C1=COC=C1CC(CN)CO | PubChemLite |
InChI Key | HDRLIKIYQVFLOU-UHFFFAOYSA-N | PubChemLite |
Molecular Weight | 155.19 g/mol | PubChemLite |
Synthesis and Manufacturing
Reductive Amination
A plausible route involves the condensation of a furan-3-yl-containing aldehyde with a β-amino alcohol precursor under reductive conditions. For example, reacting furan-3-carbaldehyde with 3-aminopropan-1-ol in the presence of sodium cyanoborohydride () could yield the target compound via imine intermediate formation and subsequent reduction .
Grignard Reaction
Alternative approaches may employ Grignard reagents to install the furan moiety. Treating a protected amino alcohol (e.g., tert-butyl carbamate-derivatized propanol) with furan-3-ylmagnesium bromide would introduce the furan group, followed by deprotection to reveal the primary amine .
Table 2: Comparative Synthesis Strategies
Method | Reagents/Conditions | Advantages | Challenges |
---|---|---|---|
Reductive Amination | Furan-3-carbaldehyde, , MeOH | High selectivity, mild conditions | Requires aldehyde precursor |
Grignard Addition | Furan-3-ylMgBr, THF, −78°C | Scalability, modularity | Sensitive to moisture |
Industrial Scalability
Physicochemical Properties
Collision Cross Section (CCS)
Ion mobility spectrometry data from PubChemLite predicts the compound’s CCS values for various adducts, offering insights into its gas-phase behavior. These metrics are critical for mass spectrometry-based identification in complex matrices .
Table 3: Predicted CCS Values
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 156.10192 | 133.5 |
[M+Na]⁺ | 178.08386 | 142.6 |
[M-H]⁻ | 154.08736 | 135.6 |
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